3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with promising potential in scientific research. It has a molecular formula of C13H16BrNO3 and a molecular weight of 314.179 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tetrahydrofuran with chlorine or bromine . Specifically, tetrahydrofuran can react with thionyl chloride (SOCl2) or thionyl bromide (SOBr2) to produce the corresponding acyl chloride or acyl bromide intermediate, which then reacts with oxygen or bromine to yield 3-bromo-tetrahydro-2H-pyran .Molecular Structure Analysis
The molecular structure of 3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide consists of a pyran ring substituted with a bromo group and an amide group .Physical And Chemical Properties Analysis
3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a colorless liquid with a density of about 1.44 g/cm3 . The boiling point is approximately 172-174°C .Scientific Research Applications
Structural Studies and Synthesis
Crystal Structure Analysis : A study focused on the crystal structures of pyrazole N-substituted primary amides, revealing insights into hydrogen-bond dimeric patterns. This research underscores the importance of structural analysis in understanding the chemical behavior of similar compounds (Llamas-Saiz et al., 1999).
Synthesis of Antimicrobial Agents : Another study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with demonstrated antimicrobial activity. This highlights a potential application in developing new antimicrobial agents (Aytemir et al., 2003).
Orally Active Antagonists : Research on synthesizing an orally active CCR5 antagonist involved compounds with tetrahydro-2H-pyran-4-yl components, indicating the relevance of such structures in pharmaceutical development (Ikemoto et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-3-1-2-10(8-11)12(16)15-9-13(17)4-6-18-7-5-13/h1-3,8,17H,4-7,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGGIZHXJMVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.